alpha,beta-Difluoro-beta-chlorostyrene
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Overview
Description
Alpha,beta-Difluoro-beta-chlorostyrene is a chemical compound with the molecular formula C8H5ClF2 It is characterized by the presence of both fluorine and chlorine atoms attached to a styrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,beta-Difluoro-beta-chlorostyrene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of beta-chlorostyrene using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced fluorination techniques and catalysts can further optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Alpha,beta-Difluoro-beta-chlorostyrene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of difluorostyrene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of difluorostyrene derivatives.
Scientific Research Applications
Alpha,beta-Difluoro-beta-chlorostyrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of alpha,beta-Difluoro-beta-chlorostyrene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Beta-chlorostyrene: Lacks the fluorine atoms, resulting in different chemical properties.
Alpha,beta-Difluorostyrene: Lacks the chlorine atom, leading to variations in reactivity and applications.
Alpha-chloro-beta-fluorostyrene: Contains only one fluorine atom, affecting its chemical behavior.
Uniqueness
Alpha,beta-Difluoro-beta-chlorostyrene is unique due to the simultaneous presence of both fluorine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(2-chloro-1,2-difluoroethenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYQLGANHPPHPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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